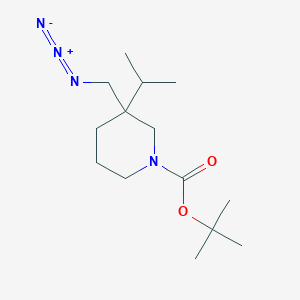

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with azidomethyl and propan-2-yl groups

Properties

Molecular Formula |

C14H26N4O2 |

|---|---|

Molecular Weight |

282.38 g/mol |

IUPAC Name |

tert-butyl 3-(azidomethyl)-3-propan-2-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H26N4O2/c1-11(2)14(9-16-17-15)7-6-8-18(10-14)12(19)20-13(3,4)5/h11H,6-10H2,1-5H3 |

InChI Key |

HNPNVFXYVYDWMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a halomethyl precursor is reacted with sodium azide.

Addition of Propan-2-yl Group: The propan-2-yl group is often added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.

Reduction: Reduction of the azide group can yield amines, which can further react to form various derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azidomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.

Substitution: Reagents like sodium azide (NaN3) for azide introduction and alkyl halides for alkylation.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Research indicates that tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds, including this azido-substituted variant, show promising anticancer properties. The azido group can facilitate the formation of reactive intermediates that interact with cellular targets, potentially leading to apoptosis in cancer cells.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an arginase inhibitor, which is relevant in cancer therapy due to the role of arginase in tumor growth and immune suppression.

Case Study 1: Synthesis and Anticancer Evaluation

In a study published by MDPI, researchers synthesized various piperidine derivatives and evaluated their cytotoxic effects against different cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating strong anticancer activity .

Case Study 2: Mechanistic Insights into Enzyme Inhibition

A detailed investigation into the mechanism of action revealed that the azido group facilitates the formation of a covalent bond with the active site of arginase, thereby inhibiting its function effectively. This was evidenced by kinetic studies showing a significant decrease in enzyme activity upon treatment with this compound .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in click chemistry, the azide group reacts with alkynes to form triazoles, which are useful in various biochemical applications. The molecular targets and pathways would vary based on the specific derivatives and their intended use.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of azidomethyl.

Tert-butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Contains a chloromethyl group instead of azidomethyl.

Uniqueness

The presence of the azidomethyl group in Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate makes it particularly useful in click chemistry and other applications where azide functionality is required. This sets it apart from similar compounds with different substituents.

Biological Activity

Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 240.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features an azide functional group, which is known for its reactivity and utility in click chemistry and bioconjugation applications.

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. The azide group allows for further functionalization, which can enhance its pharmacological properties.

Binding Affinity Studies

Recent studies have evaluated the binding properties of similar piperidine derivatives at human histamine H3 receptors (hH3R). Compounds with structural similarities demonstrated high affinities, suggesting that modifications in the piperidine ring can significantly influence receptor interactions .

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| Compound A | 16.0 |

| Compound B | 120 |

| This compound | TBD |

Anticonvulsant Activity

In animal models, certain derivatives of piperidine have shown anticonvulsant activity. For instance, a related compound was tested in maximal electroshock-induced seizure (MES) models in mice and exhibited promising results . Further research is needed to evaluate the specific anticonvulsant potential of this compound.

Study 1: Synthesis and Evaluation

A study synthesized various azide-containing piperidine derivatives and evaluated their biological activities. The results indicated that compounds with azide moieties displayed enhanced reactivity in click chemistry reactions, leading to the formation of biologically active triazoles . This suggests that this compound could be a valuable precursor for developing new therapeutic agents.

Study 2: In Vivo Efficacy

In vivo studies using related compounds demonstrated significant effects on cognitive functions in animal models. These studies highlight the potential of piperidine derivatives as pro-cognitive agents, with implications for treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.